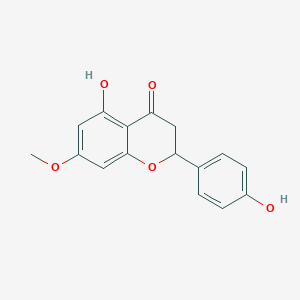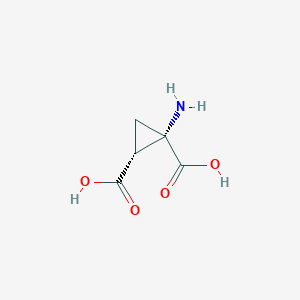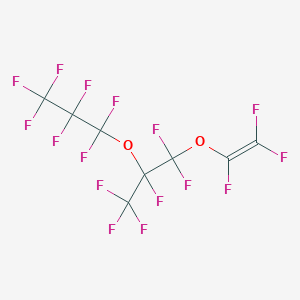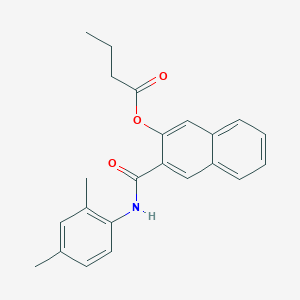
Sakuranetin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its role in plant defense mechanisms and its ability to modulate biological processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.
Mécanisme D'action
Target of Action
Sakuranetin, a naturally derived 7-O-methylated flavonoid , primarily targets the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . It also targets the clathrin-mediated endocytosis (CME) pathway in rice cells .
Mode of Action
This compound interacts with its targets and results in significant changes. It attenuates the endocytosis of various plasma membrane proteins and the fungal effector PWL2 . The inhibitory effect of this compound is dosage-dependent and targets the CME pathway . This interaction leads to a decrease in the accumulation of the avirulence protein AvrCO39, which is taken up into rice cells by Magnaporthe oryzae .
Biochemical Pathways
This compound affects the biochemical pathways related to endocytosis. It attenuates the CME pathway, which is involved in the uptake of various plasma membrane proteins and fungal effectors into rice cells . This attenuation of CME by this compound is sufficient to convey resistance against rice blast .
Pharmacokinetics
It is known that this compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . In addition, this compound has been shown to prevent pulmonary inflammation induced by air pollution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, this compound functions as a phytoalexin and is released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine
Analyse Biochimique
Biochemical Properties
Sakuranetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of this compound.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby exhibiting its anti-inflammatory and immunomodulatory effects . Furthermore, this compound impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of COX-2, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . It also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . Additionally, this compound modulates the expression of genes involved in apoptosis, cell cycle regulation, and immune response . These molecular interactions underpin the pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-tumor effects over extended periods . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of detoxifying enzymes . These temporal effects highlight the importance of optimizing this compound’s stability and dosage for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where this compound’s efficacy plateaus beyond a certain dosage . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation through demethylation to naringenin, followed by aromatic hydroxylation to eriodictyol . These metabolic conversions are catalyzed by enzymes such as cytochrome P450 . This compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions highlight the complex metabolic fate of this compound in biological systems.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . This compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its bioavailability and therapeutic efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals . These localization patterns influence this compound’s pharmacological effects and therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la sakuranétine peut être réalisée par plusieurs méthodes. Une approche courante implique la méthylation de la naringénine, une flavanone, en utilisant de l'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que l'acétone à température ambiante .
Méthodes de production industrielle
La production industrielle de la sakuranétine peut impliquer l'extraction à partir de sources végétales, telles que les plants de riz, où elle est naturellement présente. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions
La sakuranétine subit diverses réactions chimiques, notamment :
Oxydation : La sakuranétine peut être oxydée pour former du sakuranétine-7-O-glucoside.
Réduction : La réduction de la sakuranétine peut produire de la dihydrosakuranétine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes (chlore, brome) et les agents alkylants sont utilisés.
Principaux produits formés
Oxydation : Sakuranétine-7-O-glucoside
Réduction : Dihydrosakuranétine
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Utilisée comme sonde dans les réactions chimiques pour étudier les mécanismes et les voies réactionnelles.
Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes et sa capacité à moduler les processus biologiques.
Médecine : Explorée pour ses propriétés anti-inflammatoires, antioxydantes et antimicrobiennes, ce qui en fait un candidat potentiel pour le développement de médicaments.
Industrie : Utilisée dans le développement de conservateurs et d'additifs naturels en raison de ses propriétés antimicrobiennes.
Mécanisme d'action
La sakuranétine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Anti-inflammatoire : Inhibe la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase-2.
Antioxydant : Piège les radicaux libres et améliore l'activité des enzymes antioxydantes.
Antimicrobien : Perturbe les membranes cellulaires microbiennes et inhibe la croissance des bactéries et des champignons.
Comparaison Avec Des Composés Similaires
Composés similaires
Naringénine : Une flavanone similaire à la sakuranétine mais qui n'a pas le groupe méthoxy en position 7.
Hespéridine : Une autre flavanone avec des propriétés antioxydantes similaires mais des caractéristiques structurelles différentes.
Apigénine : Une flavone avec des propriétés anti-inflammatoires similaires mais une structure centrale différente.
Unicité de la sakuranétine
La caractéristique structurelle unique de la sakuranétine est le groupe méthoxy en position 7, qui contribue à ses activités biologiques distinctes et en fait un composé précieux pour diverses applications .
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874774 | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2957-21-3 | |
| Record name | Sakuranetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5-dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















